molecular formula C21H21FN2O3S B2877269 4-[3-(3,4-Dimethylphenyl)sulfonyl-6-fluoroquinolin-4-yl]morpholine CAS No. 897624-30-5

4-[3-(3,4-Dimethylphenyl)sulfonyl-6-fluoroquinolin-4-yl]morpholine

Cat. No. B2877269
CAS RN: 897624-30-5
M. Wt: 400.47
InChI Key: YGXSAAOVZLXCIV-UHFFFAOYSA-N
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Description

4-[3-(3,4-Dimethylphenyl)sulfonyl-6-fluoroquinolin-4-yl]morpholine is a chemical compound that has been extensively studied in the field of pharmaceuticals. It is a member of the quinolone family of compounds, which are known for their antibacterial and antiviral properties. The compound has been found to have a wide range of applications in scientific research, particularly in the areas of drug development and disease treatment.

Scientific Research Applications

Antimicrobial Activity

A study by Janakiramudu et al. (2017) detailed the synthesis of sulfonamides and carbamates from 3-fluoro-4-morpholinoaniline, an intermediate of the antibiotic drug linezolid. The synthesized compounds showed promising antimicrobial activity against both bacterial strains and fungi, highlighting the potential of sulfonamide derivatives as antifungal agents. Molecular docking studies further supported their biological activity, indicating a strong affinity and orientation at the active enzyme site of topoisomerase II gyrase A, suggesting their potential application in developing new antimicrobial agents (Janakiramudu et al., 2017).

Antiviral Study

Selvakumar et al. (2018) synthesized morpholine substituted sulfonamide and urea derivatives that demonstrated significant antiviral activity against an avian paramyxo virus, with one of the sulfonamide derivatives showing three-fold higher antiviral activity than Ribavirin, a commercial antiviral drug. This study opens avenues for further exploration of these compounds as potential antiviral agents (Selvakumar et al., 2018).

Antibiotic Activity Modulation

Oliveira et al. (2015) explored the antimicrobial and modulating activity of 4-(Phenylsulfonyl) morpholine against standard and multi-resistant strains of various bacteria and fungi. The study highlighted the potential of this compound in enhancing the effectiveness of other antimicrobial agents, particularly against Pseudomonas aeruginosa, suggesting its role in combating multidrug-resistant microbial strains (Oliveira et al., 2015).

properties

IUPAC Name

4-[3-(3,4-dimethylphenyl)sulfonyl-6-fluoroquinolin-4-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN2O3S/c1-14-3-5-17(11-15(14)2)28(25,26)20-13-23-19-6-4-16(22)12-18(19)21(20)24-7-9-27-10-8-24/h3-6,11-13H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGXSAAOVZLXCIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCOCC4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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